



Application Notes & Protocols: Niraparib Combination Therapy with Immune Checkpoint Inhibitors

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Compound of Interest		
Compound Name:	Niraparib	
Cat. No.:	B1663559	Get Quote

For: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive overview of the scientific rationale, clinical data, and key experimental protocols for the combination therapy of the PARP inhibitor **Niraparib** with immune checkpoint inhibitors (ICIs).

Rationale and Mechanism of Synergy

The combination of Poly (ADP-ribose) polymerase (PARP) inhibitors, such as **Niraparib**, with immune checkpoint inhibitors targeting pathways like PD-1/PD-L1, is founded on a strong preclinical and clinical rationale.[1][2] PARP inhibitors amplify DNA damage in tumor cells, particularly those with deficiencies in homologous recombination repair (HRR), leading to a cascade of events that render the tumor microenvironment more susceptible to immunotherapy.[3][4]

The key mechanisms underpinning this synergy include:

Increased Neoantigen Formation: By inhibiting DNA single-strand break repair, Niraparib
leads to the accumulation of double-strand breaks during replication.[3] This results in
genomic instability and an increased tumor mutational burden (TMB), which can generate
novel immunogenic peptides (neoantigens) that are presented on the tumor cell surface,
making them targets for T-cells.[3][5]

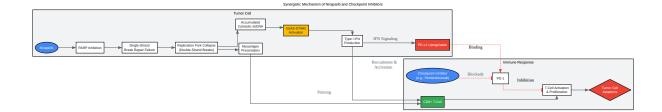
Methodological & Application





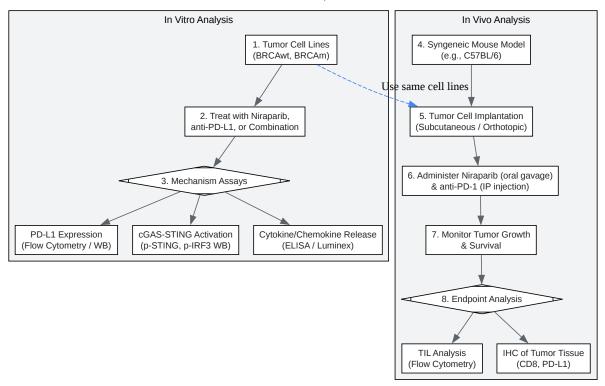
- Activation of the cGAS-STING Pathway: The accumulation of cytosolic double-stranded DNA fragments resulting from PARP inhibition is detected by the sensor cyclic GMP-AMP synthase (cGAS).[3][6][7] This activates the stimulator of interferon genes (STING) pathway, which in turn drives the production of Type I interferons (IFNs).[2][3][5]
- Enhanced T-Cell Response: Type I IFNs promote the maturation of dendritic cells, enhance the activation and recruitment of cytotoxic CD8+ and CD4+ T-cells into the tumor, and increase the expression of chemokines like CXCL10 and CCL5.[1][5][6][8]
- Upregulation of PD-L1 Expression: PARP inhibition has been shown to increase the
 expression of the PD-1 ligand (PD-L1) on tumor cells.[5][7] This occurs through both STINGdependent IFN signaling and other DNA damage response pathways (e.g., ATM-ATRCHK1).[1][5] While this can be a resistance mechanism to PARP inhibitor monotherapy, it
 creates a key vulnerability that can be exploited by PD-1/PD-L1 checkpoint inhibitors.[5]





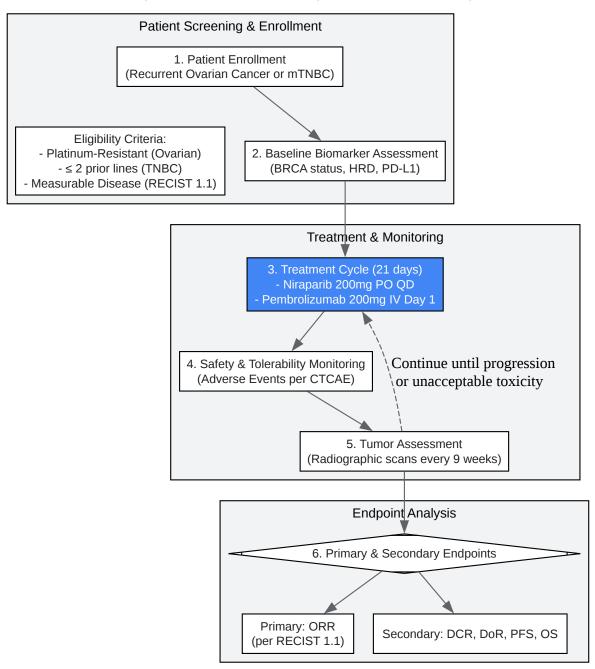


Preclinical In Vitro / In Vivo Experimental Workflow





Simplified Clinical Trial Workflow (TOPACIO/KEYNOTE-162)



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